

Application Notes and Protocols for Pharmacokinetic Studies Using Fluconazole-13C2,15N

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Compound of Interest		
Compound Name:	Fluconazole-13C2,15N	
Cat. No.:	B15622619	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting pharmacokinetic (PK) studies of fluconazole utilizing the stable isotope-labeled compound, **Fluconazole-13C2,15N**. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, offering high precision and accuracy by minimizing variability from sample preparation and instrument response.

Introduction

Fluconazole is a broad-spectrum triazole antifungal agent used for the treatment of various fungal infections.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.[3][4] The use of **Fluconazole-13C2,15N** as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for precise quantification of fluconazole in biological matrices.[5] This protocol outlines the procedures for a typical pharmacokinetic study in healthy human subjects.

Experimental ProtocolsStudy Design and Subject Preparation

A typical study involves administering a single oral dose of fluconazole to healthy volunteers.[6]



- Subjects: Healthy adult male and/or female volunteers.
- Pre-study Screening: Subjects should undergo a thorough medical history review, physical examination, and routine laboratory tests to ensure good health.
- Fasting: Subjects should fast overnight for at least 10-12 hours before drug administration.[6]
- Water Intake: Water intake may be restricted for a period before and after dosing, and then allowed as desired.[6]

Drug Administration and Sample Collection

- Dosage: A single oral dose of 200 mg fluconazole is administered with a standardized volume of water.[6]
- Blood Sampling: Venous blood samples are collected at predetermined time points. A typical schedule includes pre-dose (0 hours) and post-dose at 0.33, 0.67, 1.0, 1.33, 1.67, 2.0, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours.[6]
- Sample Handling: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[6]

Sample Preparation for LC-MS/MS Analysis

This protocol utilizes a protein precipitation method for sample cleanup.[7]

- Thawing: Frozen plasma samples are thawed at room temperature.
- Aliquoting: A small volume (e.g., 100 μL) of each plasma sample, calibration standard, and quality control sample is aliquoted into a clean microcentrifuge tube.
- Internal Standard Spiking: A precise volume of Fluconazole-13C2,15N solution (in a suitable solvent like methanol) is added to each tube, except for blank samples.
- Protein Precipitation: A protein precipitating agent, such as methanol or acetonitrile, is added to each tube.[7][8] The mixture is vortexed to ensure thorough mixing.
- Centrifugation: The tubes are centrifuged at high speed to pellet the precipitated proteins.



 Supernatant Transfer: The clear supernatant is carefully transferred to a new set of tubes or a 96-well plate for injection into the LC-MS/MS system.

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 column, such as a Zorbax SB-C18, is commonly used for separation.[7][9]
 - Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water containing 0.1% formic acid.[8][9] The composition can be isocratic or a gradient.
 - Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is generally used.[7][9]
 - Injection Volume: A small volume (e.g., 10 μL) of the prepared sample is injected.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for fluconazole analysis.[7][8]
 - Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both fluconazole and its stable isotope-labeled internal standard.
 - Fluconazole: m/z 307.1 → 238.2[9] or m/z 306.9 → 219.9[7]
 - Fluconazole-13C2,15N: The precursor and product ion m/z values will be shifted according to the number of heavy isotopes. For Fluconazole-13C2,15N, the mass will be increased by 3 Da (2 from 13C and 1 from 15N), so the transition would be approximately m/z 310.1 → 241.2 or m/z 309.9 → 222.9.

Data Presentation

The pharmacokinetic parameters of fluconazole are calculated from the plasma concentrationtime data. The following table summarizes typical pharmacokinetic parameters for a 200 mg oral dose of fluconazole in healthy subjects.

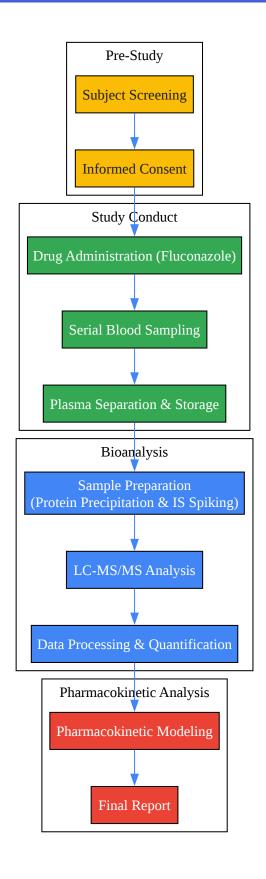


Parameter	Symbol	Mean Value	Standard Deviation (SD)
Maximum Plasma Concentration	Cmax	4.5 μg/mL	0.8
Time to Maximum Concentration	Tmax	2.0 hours	0.5
Area Under the Curve (0-t)	AUC0-t	150 μg <i>h/mL</i>	30
Area Under the Curve (0-∞)	AUC0-∞	165 μgh/mL	35
Elimination Half-life	t1/2	30 hours	5
Apparent Volume of Distribution	Vd	0.7 L/kg	0.1
Clearance	CL	0.024 L/h/kg	0.005

Note: These values are representative and may vary between studies and individuals.[3][6][10]

Mandatory Visualizations Experimental Workflow





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Caption: Workflow for a pharmacokinetic study of fluconazole.



Sample Preparation Logic



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Caption: Logical flow of the plasma sample preparation process.

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